
Ethyl 4-(phenylsulfanyl)pent-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(phenylsulfanyl)pent-3-enoate: is an organic compound with a unique structure that includes an ethyl ester group, a phenylsulfanyl group, and a pent-3-enoate backbone. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(phenylsulfanyl)pent-3-enoate typically involves the reaction of ethyl 4-bromopent-3-enoate with thiophenol in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism where the thiophenol displaces the bromine atom, forming the desired product.
Reaction: Ethyl 4-bromopent-3-enoate + Thiophenol → this compound
Conditions: Sodium hydride as a base, solvent such as dimethylformamide (DMF), temperature around 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(phenylsulfanyl)pent-3-enoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the pent-3-enoate backbone can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, solvent such as dichloromethane.
Reduction: Hydrogen gas, palladium on carbon catalyst; conditionsroom temperature, atmospheric pressure.
Substitution: Various nucleophiles such as amines or alcohols; conditionsbase such as sodium hydroxide, solvent such as ethanol.
Major Products
Oxidation: Ethyl 4-(phenylsulfinyl)pent-3-enoate or Ethyl 4-(phenylsulfonyl)pent-3-enoate.
Reduction: Ethyl 4-(phenylsulfanyl)pentanoate.
Substitution: this compound derivatives with different substituents replacing the ethoxy group.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(phenylsulfanyl)pent-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: Potential use in studying enzyme interactions with sulfur-containing compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of Ethyl 4-(phenylsulfanyl)pent-3-enoate involves its interaction with molecular targets through its functional groups. The phenylsulfanyl group can participate in nucleophilic and electrophilic reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, potentially leading to biological effects such as enzyme inhibition or activation.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(phenylsulfanyl)pent-3-enoate can be compared with other similar compounds, such as:
Ethyl 4-(methylsulfanyl)pent-3-enoate: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
Ethyl 4-(phenylsulfanyl)butanoate: Similar structure but with a butanoate backbone instead of a pent-3-enoate backbone.
Ethyl 4-(phenylsulfonyl)pent-3-enoate: Similar structure but with a sulfonyl group instead of a sulfanyl group.
Eigenschaften
CAS-Nummer |
90788-74-2 |
|---|---|
Molekularformel |
C13H16O2S |
Molekulargewicht |
236.33 g/mol |
IUPAC-Name |
ethyl 4-phenylsulfanylpent-3-enoate |
InChI |
InChI=1S/C13H16O2S/c1-3-15-13(14)10-9-11(2)16-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 |
InChI-Schlüssel |
ZHHVBVZUPNBWDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC=C(C)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


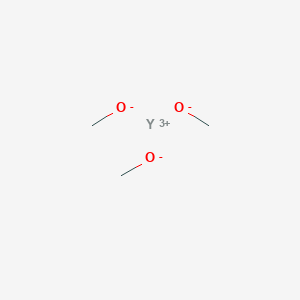
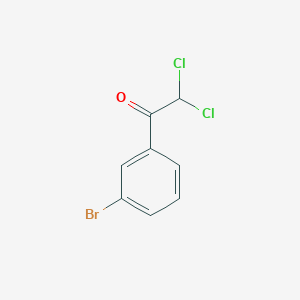
![Dicyclopenta[cd,mn]pyrene](/img/structure/B14347219.png)
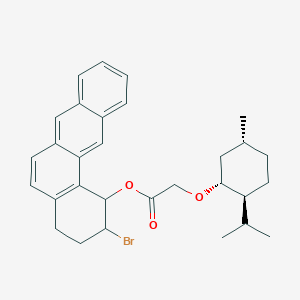
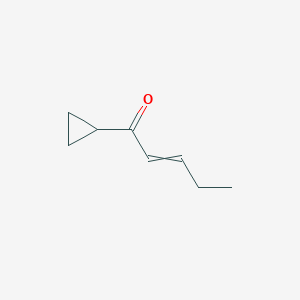
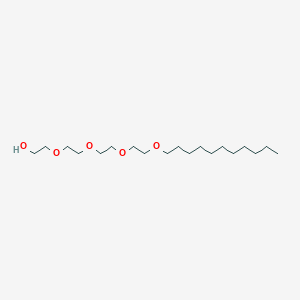
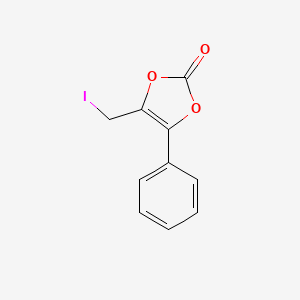
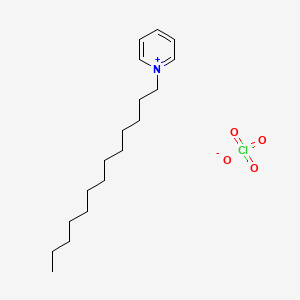
![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)
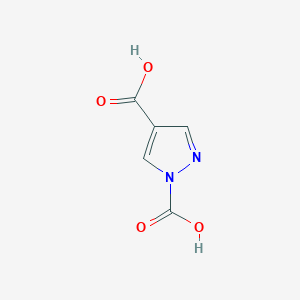
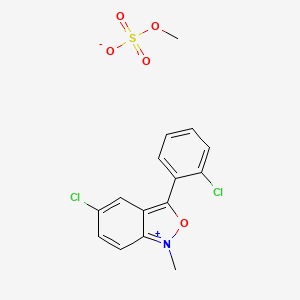
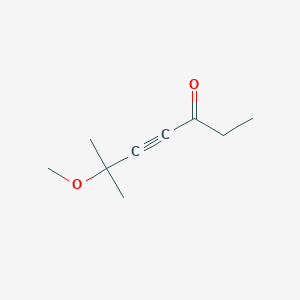
![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)
